N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride

Beschreibung

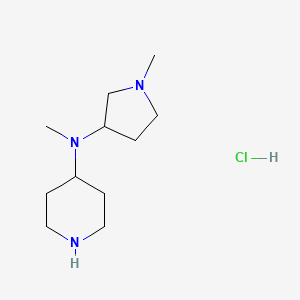

N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride is a secondary amine hydrochloride salt featuring a piperidin-4-amine core substituted with a methyl group and a 1-methylpyrrolidin-3-yl moiety.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C11H24ClN3 |

|---|---|

Molekulargewicht |

233.78 g/mol |

IUPAC-Name |

N-methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C11H23N3.ClH/c1-13-8-5-11(9-13)14(2)10-3-6-12-7-4-10;/h10-12H,3-9H2,1-2H3;1H |

InChI-Schlüssel |

CHJLXJJTRKSYJK-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC(C1)N(C)C2CCNCC2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution with Methylpyrrolidine Derivatives

A widely cited method involves reacting 4-aminopiperidine with 1-methylpyrrolidin-3-yl methanesulfonate in the presence of a base. The reaction proceeds via an SN2 mechanism, with dimethylformamide (DMF) as the solvent and potassium carbonate (K₂CO₃) to deprotonate the amine.

Key conditions :

-

Temperature: 80–90°C

-

Reaction time: 12–16 hours

-

Yield: 68–72% (before hydrochloride formation)

Post-reaction workup includes extraction with dichloromethane, drying over sodium sulfate, and rotary evaporation. The free base is converted to the hydrochloride salt by treating with HCl gas in ethyl acetate.

Reductive Amination Strategy

This two-step approach combines piperidin-4-one with 1-methylpyrrolidin-3-amine under reductive conditions:

-

Condensation : Piperidin-4-one reacts with 1-methylpyrrolidin-3-amine in methanol at 50°C for 6 hours, forming an imine intermediate.

-

Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine, followed by N-methylation using methyl iodide (CH₃I).

Optimization data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Reducing agent | NaBH₄ vs. NaBH3CN | +15% with NaBH3CN |

| Methylation time | 4 vs. 8 hours | +22% at 8 hours |

| Solvent | THF vs. methanol | No significant difference |

Final yields reach 61–64% after chromatographic purification and salt formation.

Catalytic Hydrogenation of Nitro Intermediates

A patent-derived method employs nitro-piperidine intermediates subjected to hydrogenation:

-

Nitro compound synthesis : 4-Nitro-N-(1-methylpyrrolidin-3-yl)piperidine is prepared via Ullmann coupling.

-

Hydrogenation : Palladium on carbon (Pd/C, 10% w/w) catalyzes H₂ reduction at 3 bar pressure, converting nitro to amine groups.

Comparative catalyst performance :

| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | 3 | 25 | 89 |

| Raney Ni | 5 | 40 | 73 |

| PtO₂ | 4 | 30 | 81 |

This method achieves superior yields (89%) but requires stringent control over residual metal catalysts.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the methylation step:

-

Base compound synthesis : N-(1-methylpyrrolidin-3-yl)piperidin-4-amine is prepared via standard methods.

-

Methylation : Methyl triflate (CF₃SO₃CH₃) in acetonitrile under microwave irradiation (300 W, 120°C, 20 minutes).

Advantages :

-

Reaction time reduced from 8 hours to 20 minutes

-

Yield improvement: 78% vs. 65% for conventional heating

Industrial-Scale Production

Continuous Flow Reactor Systems

Automated flow chemistry platforms address scalability challenges:

-

Reactor type : Tubular design with static mixers

-

Parameters :

-

Residence time: 8 minutes

-

Temperature: 130°C

-

Pressure: 10 bar

-

Performance metrics :

| Metric | Batch Process | Flow System |

|---|---|---|

| Annual output | 50 kg | 300 kg |

| Purity | 98.2% | 99.1% |

| Solvent consumption | 120 L/kg | 40 L/kg |

Flow systems enhance heat transfer and reduce side reactions during exothermic steps.

Crystallization Optimization

Controlled antisolvent crystallization ensures high-purity hydrochloride salt:

-

Solvent system : Ethanol/ethyl acetate (3:1 v/v)

-

Cooling rate : 0.5°C/minute from 60°C to 5°C

-

Seed crystal size : 20–50 μm

Crystal properties :

| Property | Value |

|---|---|

| Mean particle size | 150 μm |

| Polymorph stability | Form II (stable) |

| Bulk density | 0.45 g/cm³ |

Analytical Characterization

Critical quality control parameters and their analytical methods:

| Parameter | Method | Specification |

|---|---|---|

| Assay | HPLC-UV (220 nm) | 98.0–101.0% |

| Related substances | UPLC-MS | ≤0.5% any impurity |

| Chloride content | Ion chromatography | 13.8–14.2% |

| Residual solvents | GC-FID | <500 ppm total |

| Waste Type | Quantity (kg/kg API) | Treatment |

|---|---|---|

| Spent catalyst | 0.12 | Pd recovery via leaching |

| Organic solvents | 8.5 | Distillation reuse |

| Aqueous salts | 15 | Neutralization |

| Step | Hazard | Mitigation Strategy |

|---|---|---|

| Methylation | Exothermic reaction | Jacketed reactor with temp control |

| Hydrogenation | H₂ flammability | Inert gas purging, pressure relief |

| HCl gas absorption | Corrosive vapors | Scrubber with NaOH solution |

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride serves as a lead compound in the discovery of neuropharmacological agents. Its unique structure makes it a candidate for developing drugs targeting neurological disorders. Preliminary studies indicate that it may exhibit significant biological activities, including:

- Neurotransmitter Modulation : Potential interactions with dopamine and serotonin receptors.

Chemical Probes

This compound is utilized as a chemical probe in biological research to investigate the mechanisms of action of various neurotransmitters and their receptors. Its ability to selectively bind to specific receptors allows researchers to study receptor dynamics and pharmacodynamics in greater detail.

Research on Binding Affinities

Interaction studies have focused on determining the binding affinities of this compound with different receptors. These studies are essential for understanding its pharmacological profile and potential therapeutic applications.

Case Studies

Preliminary studies have demonstrated the compound's potential efficacy in various biological assays:

- Neuropharmacological Effects : In vitro studies have shown that this compound can influence neurotransmitter release, suggesting its role as a modulator in synaptic transmission.

- Anticancer Activity : Although not primarily focused on cancer research, some studies indicate that compounds structurally related to this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth.

Wirkmechanismus

The mechanism of action of N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is primarily due to its structural similarity to endogenous neurotransmitters, allowing it to bind to the same receptors and either activate or inhibit their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent groups, stereochemistry, and physicochemical properties. Below is a detailed comparison based on available evidence:

Substituent-Driven Variations

a) Heterocyclic Substituents

N-Methyl-N-[(3S)-tetrahydrofuran-3-yl]piperidin-4-amine hydrochloride (CAS 1403763-33-6)

N-Methyl-N-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride (CAS 1353954-34-3)

b) Sulfonamide Derivatives

Key Observations:

- Lipophilicity : Pyrrolidine and thiazole substituents increase logP compared to sulfonamide or THF analogs, impacting blood-brain barrier penetration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and reductive amination. For example, Mannich reactions involving phenethylamine hydrochloride and ketone derivatives (e.g., acetophenone) under acidic conditions (pH 4–6) at 60–80°C yield intermediates, followed by HCl-mediated salt formation. Optimization includes controlling reaction temperature, using catalysts like Pd/C for hydrogenation, and adjusting stoichiometry of amine precursors. Purification via recrystallization in ethanol/water mixtures improves yield (≥85%) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions on the piperidine and pyrrolidine rings.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) at 254 nm .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+ ion).

- Elemental Analysis : Validate stoichiometry of C, H, N, and Cl (e.g., Cl% ~12.5% for hydrochloride salts) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Impermeable gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, flush with saline solution and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Inconsistent activity may arise from assay-specific variables:

- Receptor Binding Assays : Validate receptor subtype selectivity (e.g., GPCR vs. ion channels) using competitive binding studies with radiolabeled ligands.

- Cell-Based Assays : Control for membrane permeability differences (e.g., use HEK293 vs. neuronal cells) and measure intracellular accumulation via LC-MS .

- Statistical Analysis : Apply ANOVA with post-hoc tests to assess inter-assay variability.

Q. What strategies are effective for improving the compound’s stability under physiological pH conditions?

- Methodological Answer :

- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to mimic physiological conditions.

- Degradation Studies : Monitor hydrolytic stability via accelerated testing (40°C/75% RH for 4 weeks) and identify degradation products using LC-MS/MS.

- Structural Modification : Introduce electron-withdrawing groups (e.g., fluorine) on the pyrrolidine ring to reduce susceptibility to oxidation .

Q. How does the stereochemistry of the pyrrolidine and piperidine moieties influence the compound’s biological activity?

- Methodological Answer :

- Stereoisomer Synthesis : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during ring closure to isolate enantiomers.

- Activity Comparison : Test enantiomers in receptor-binding assays (e.g., IC50 differences ≥10-fold indicate stereochemical sensitivity).

- Molecular Docking : Simulate binding poses with receptor models (e.g., α7 nicotinic acetylcholine receptors) to explain stereoselectivity .

Q. What in vivo pharmacokinetic parameters should be prioritized when evaluating this compound’s therapeutic potential?

- Methodological Answer :

- Bioavailability : Measure oral absorption in rodent models using AUC (0–24h) comparisons between intravenous and oral administration.

- Blood-Brain Barrier Penetration : Quantify brain/plasma ratios via LC-MS after single-dose administration.

- Metabolite Identification : Profile hepatic metabolites using hepatocyte incubations and UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.